Cas no 2034256-69-2 (N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide structure](https://www.kuujia.com/scimg/cas/2034256-69-2x500.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide Chemical and Physical Properties
Names and Identifiers
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- F6414-3972
- AKOS025314839
- N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
- N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide
- N'-(1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxamide
- 2034256-69-2
-
- Inchi: 1S/C20H18N2O5S/c1-20(25,17-8-12-4-2-3-5-16(12)28-17)10-21-18(23)19(24)22-13-6-7-14-15(9-13)27-11-26-14/h2-9,25H,10-11H2,1H3,(H,21,23)(H,22,24)
- InChI Key: ITVGWUJGCZOXKZ-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C(C)(CNC(C(NC1C=CC2=C(C=1)OCO2)=O)=O)O
Computed Properties
- Exact Mass: 398.09364285g/mol
- Monoisotopic Mass: 398.09364285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 125Ų
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-3972-10μmol |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-10mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-20mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-40mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-75mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-4mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-100mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-15mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-5mg |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-3972-20μmol |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide |
2034256-69-2 | 20μmol |
$79.0 | 2023-09-09 |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide Related Literature
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide
Introduction to N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide (CAS No. 2034256-69-2)
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2034256-69-2, exhibits a unique structural framework that combines elements of benzodioxole and benzothiophene moieties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a central ethanediamide backbone, which is functionalized with two distinct aryl groups. The presence of a 2H-1,3-benzodioxol-5-yl group on one side and a 1-benzothiophen-2-yl group on the other side introduces diverse electronic and steric properties that could influence its biological activity. Additionally, the incorporation of a 2-hydroxypropyl group enhances the compound's solubility and potential for interaction with biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the structural complexity of heterocyclic compounds. The benzodioxole and benzothiophene scaffolds are well-known for their pharmacological properties and have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The compound in question, N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide, represents a significant advancement in this area.
One of the most compelling aspects of this compound is its potential to act as a dual-action molecule. The combination of the benzodioxole and benzothiophene groups may enable it to interact with multiple biological pathways simultaneously. This multifunctional approach has shown promise in preclinical studies, where compounds with similar structural features have demonstrated efficacy in inhibiting key enzymes and receptors involved in disease progression.
The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of the benzodioxole core followed by the introduction of the benzothiophene moiety. The final step involves the modification of the ethanediamide backbone to incorporate the 2-hydroxypropyl group. Each step must be meticulously optimized to ensure high yield and purity.
Recent advancements in synthetic methodologies have enabled chemists to streamline the synthesis of complex organic molecules like N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide. Techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct intricate molecular frameworks with greater efficiency and fewer byproducts. These improvements have not only accelerated the discovery process but also reduced costs associated with producing these valuable compounds.
The biological evaluation of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide has revealed several promising activities. In vitro studies have shown that this compound exhibits potent inhibitory effects on various enzymes implicated in cancer cell proliferation and survival. Additionally, preliminary data suggest that it may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses.
The potential therapeutic applications of this compound are vast. Given its ability to interact with multiple biological targets, it could be developed into a broad-spectrum therapeutic agent capable of treating multiple diseases simultaneously. For instance, it may be effective against both cancerous tumors and inflammatory conditions, offering patients a more comprehensive treatment option.
Furthermore, the structural features of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yli)]ethyl)amidine make it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. This flexibility underscores its significance as a lead compound in drug discovery efforts.
The development of novel drugs is an iterative process that requires extensive characterization at both chemical and biological levels. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure and purity of N'-(cas no2034256)2034256-69-69-. These methods provide critical insights into the molecular conformation and interactions that govern biological activity.
In conclusion,N'-(N'-{(benzodioxol[]5,]6-diol}-5-il)}]-N[{(benzothieno[]3,]4-dithieno[]4',]5-pyridin]-7-il)}]-amidine is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable tool for developing novel therapeutic agents targeting various diseases. As synthetic methodologies continue to evolve,N'-(N'-{(benzodioxol[]5,]6-diol}-5-il)}]-N[{(benzothieno[]3,]4-dithieno[]4',]5-pyridin]-7-il)}]-amidine is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
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